molecular formula C9H12N2O2 B8792850 6-Dimethylaminomethyl-nicotinic acid

6-Dimethylaminomethyl-nicotinic acid

Cat. No. B8792850
M. Wt: 180.20 g/mol
InChI Key: CDFAQVRWSLLZSG-UHFFFAOYSA-N
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Patent
US08012998B2

Procedure details

2nd step: To a stirred solution of 6-bromomethyl-nicotinic acid (350 mg, 1.62 mmol) in EtOH (3 mL) was added a solution of dimethyl-amine in EtOH (2 mL, 30% solution). Stirring was continued for 1 hour, concentrated under vacuo. Column chromatography (SiO2, CH2Cl2/MeOH: 8/2, aq. NH3 1%) yielded 205 mg (70%) of 6-dimethylaminomethyl-nicotinic acid as a light brown solid. ES-MS m/e: 181.1 (M+H+).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
1%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1.[CH3:12][NH:13][CH3:14]>CCO>[NH3:4].[CH3:12][N:13]([CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1)[CH3:14]

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
BrCC1=NC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
3 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 1%
Name
Type
product
Smiles
CN(C)CC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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